3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is an intriguing compound notable for its complex structure, combining indole and thiazolidine frameworks. It integrates a spiro-linked cyclic system, which enhances its stability and potential activity in various applications, spanning pharmaceuticals, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate indole and thiazolidine precursors.
Reaction Conditions: : Typically, these reactions are carried out under controlled temperatures ranging from 0°C to 100°C, with the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the formation of the spiro structure.
Solvents: : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to dissolve reactants and control the reaction environment.
Industrial Production Methods
Scale-Up Procedures: : In industrial settings, the production may involve continuous flow reactors to enhance efficiency and yield.
Purification: : The compound is purified using techniques like recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically employing reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), resulting in sulfoxides or sulfones.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄), leading to the formation of reduced indole derivatives.
Substitution: : The fluorophenyl and ethylphenyl groups allow for electrophilic substitution reactions. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Forms hydroindole derivatives.
Substitution: : Produces halogenated or nitrated compounds, which can be further functionalized.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalysis: : Its structure can be leveraged to develop new catalysts for organic reactions.
Biology
Enzyme Inhibition: : Potential use as an inhibitor for specific enzymes involved in disease pathways.
Receptor Binding Studies: : Its structural motifs make it an interesting candidate for receptor binding studies in medicinal chemistry.
Medicine
Drug Design: : Potential lead compound for developing drugs targeting various diseases, including cancer and inflammatory conditions.
Diagnostics: : May be used in the development of diagnostic agents due to its unique structural properties.
Industry
Material Science: : Applications in the development of novel materials with specific electronic or mechanical properties.
Agrochemicals: : Can be used in the formulation of new agrochemicals for crop protection.
Mechanism of Action
The compound's mechanism of action largely depends on its ability to interact with biological targets. Typically, the indole and thiazolidine moieties facilitate binding to proteins or nucleic acids, modifying their function.
Molecular Targets: : Enzymes like kinases or phosphatases, receptors, and DNA.
Pathways Involved: : It can influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-thiazolidine] Compounds: : Share the spirocyclic core but differ in substituent groups.
Indole-Based Derivatives: : Compounds like indomethacin and tryptamine share the indole moiety.
Thiazolidine-2,4-dione Derivatives: : Common in antidiabetic drugs like pioglitazone and rosiglitazone.
Uniqueness
Structural Complexity: : The combination of spiro-indole and thiazolidine frameworks is less common, offering unique reactivity and biological activity.
Functional Diversity: : The specific substituents on the phenyl rings provide diverse chemical functionalities, enhancing its applicability in various fields.
Properties
IUPAC Name |
3-(4-ethylphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-2-17-10-12-20(13-11-17)28-23(29)16-31-25(28)21-8-3-4-9-22(21)27(24(25)30)15-18-6-5-7-19(26)14-18/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMUPVJMXSUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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